

# Larsucosterol Sodium's safety profile compared to other liver disease treatments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Larsucosterol Sodium

Cat. No.: B1145032 Get Quote

# Larsucosterol Sodium: A Comparative Safety Analysis in Liver Disease Treatment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of **Larsucosterol Sodium** with other therapeutic agents used in the management of liver diseases, with a primary focus on severe alcohol-associated hepatitis (AH). The information is based on available clinical trial data and aims to offer an objective overview for research and development professionals.

## **Executive Summary**

Larsucosterol, an investigational epigenetic modulator, has demonstrated a favorable safety and tolerability profile in clinical trials for severe alcohol-associated hepatitis. Compared to the current standard of care, which often includes corticosteroids, Larsucosterol has been associated with fewer treatment-emergent adverse events (TEAEs). Corticosteroids, while offering some efficacy, are linked to a significant risk of infections, gastrointestinal bleeding, and renal impairment. Other agents like pentoxifylline have a questionable efficacy profile and their own set of adverse events. N-acetylcysteine (NAC) is generally well-tolerated and used in acute liver failure, but its side effect profile includes gastrointestinal disturbances and rash.

## **Comparative Safety Profile**





Check Availability & Pricing

The following table summarizes the incidence of key adverse events observed in clinical trials of Larsucosterol and comparator treatments for liver disease.



| Adverse Event<br>Category                             | Larsucosterol<br>(AHFIRM Trial)                                              | Corticosteroid<br>s (Various<br>Trials)                                                                      | Pentoxifylline<br>(Various Trials)                                                      | N-<br>acetylcysteine<br>(NAI-ALF<br>Trials)                                                |
|-------------------------------------------------------|------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Any Treatment-<br>Emergent<br>Adverse Event<br>(TEAE) | 92.0% (30mg<br>dose), 94.9%<br>(90mg dose)[1]                                | High incidence, with infections, GI bleeds, and renal impairment being most frequent[2]                      | May increase<br>serious and non-<br>serious adverse<br>events compared<br>to placebo[3] | Generally well-<br>tolerated;<br>nausea,<br>vomiting, and<br>rash are most<br>common[4][5] |
| Infections                                            | Data not specifically reported, but overall TEAEs were fewer than placebo[6] | Occur in up to<br>20% of patients<br>treated with<br>steroids[7]                                             | Not reported as a primary adverse event                                                 | Not reported as a primary adverse event                                                    |
| Gastrointestinal<br>Bleeding                          | Data not<br>specifically<br>reported                                         | Increased risk,<br>especially in<br>hospitalized<br>patients[8][9]                                           | Variceal hemorrhage reported in a small percentage of patients (e.g., 6%)[3]            | Not reported as a primary adverse event                                                    |
| Renal<br>Impairment/Acut<br>e Kidney Injury           | Data not<br>specifically<br>reported                                         | A common<br>adverse event[2];<br>however, one<br>study showed<br>prednisolone<br>reduced incident<br>AKI[10] | Reduced hepatorenal syndrome- related mortality in some studies[3]                      | Not reported as a primary adverse event                                                    |
| Drug-Related<br>Serious Adverse<br>Events             | None attributed to larsucosterol[11]                                         | Can lead to serious infections and other complications[12]                                                   | Not well-<br>documented in<br>AH trials[13]                                             | Rare, but<br>anaphylactoid<br>reactions can<br>occur[14]                                   |



Check Availability & Pricing

## **Mechanism of Action: Larsucosterol**

Larsucosterol is an epigenetic modulator that functions by inhibiting DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and 3b.[15][16] In pathological states like alcoholassociated hepatitis, there is hypermethylation of DNA, which can silence the expression of beneficial genes. By inhibiting DNMTs, Larsucosterol reduces this hypermethylation, leading to the re-expression of genes involved in critical cellular processes.[17] This includes the upregulation of genes in signaling pathways such as MAPK-ERK and calcium-AMPK, which play a role in reducing lipid biosynthesis, attenuating inflammation, and promoting cell survival. [12][17]





Click to download full resolution via product page

Caption: Larsucosterol's mechanism of action.

## **Experimental Protocols**

**Larsucosterol: AHFIRM Phase 2b Trial** 



- Study Design: A randomized, double-blind, placebo-controlled, international, multi-center trial.[15][18]
- Participants: 307 patients with severe alcohol-associated hepatitis.[6]
- Intervention: Patients were randomized to one of three arms:
  - Larsucosterol 30 mg
  - Larsucosterol 90 mg
  - Placebo[15]
- Administration: Intravenous infusion.
- Concomitant Medication: All patients received supportive care. Patients in the placebo group could receive methylprednisolone at the investigator's discretion.[15]
- Primary Outcome: 90-day incidence of mortality or liver transplantation.[19]
- Key Secondary Outcome: 90-day mortality.[6]





Click to download full resolution via product page

Caption: AHFIRM Phase 2b Trial Workflow.

## **Corticosteroids & Pentoxifylline: STOPAH Trial**

- Study Design: A multicentre, double-blind, 2x2 factorial trial.[17]
- Participants: 1,200 patients with severe alcoholic hepatitis.[17]
- Intervention: Patients were randomized to one of four groups:
  - o Placebo / Placebo



- Placebo / Prednisolone
- Pentoxifylline / Placebo
- Pentoxifylline / Prednisolone[17]
- Primary Endpoint: Mortality at 28 days.[17]
- Secondary Endpoints: Mortality at 90 days and 1 year.[17]

#### Conclusion

Larsucosterol Sodium presents a promising safety profile for the treatment of severe alcohol-associated hepatitis, particularly when compared to the established risks associated with corticosteroid therapy. The lower incidence of treatment-emergent adverse events in the AHFIRM trial suggests a better tolerability profile. While the primary efficacy endpoint in the overall population was not met, the clinically meaningful trends in mortality reduction, especially in the U.S. patient population, warrant further investigation in Phase 3 trials. For researchers and drug development professionals, Larsucosterol's novel epigenetic mechanism of action and favorable safety data highlight its potential as a significant advancement in the treatment of liver diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. durect.com [durect.com]
- 2. Corticosteroids in severe alcohol-associated hepatitis. Not so fast: A systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentoxifylline for alcoholic hepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine for non-acetaminophen induced acute liver failure: A review PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 5. Frontiers | N-Acetylcysteine for the Management of Non-Acetaminophen Drug-Induced Liver Injury in Adults: A Systematic Review [frontiersin.org]
- 6. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcoholassociated hepatitis [clival.com]
- 7. Alcoholic hepatitis Wikipedia [en.wikipedia.org]
- 8. Trends of Readmissions for Gastrointestinal Bleeding After Alcoholic Hepatitis: Analysis of the Nationwide Readmission Database PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticosteroids and risk of gastrointestinal bleeding: a systematic review and metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. hcplive.com [hcplive.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Pentoxifylline LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
- 15. durect.com [durect.com]
- 16. durect.com [durect.com]
- 17. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. durect.com [durect.com]
- 19. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- To cite this document: BenchChem. [Larsucosterol Sodium's safety profile compared to other liver disease treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1145032#larsucosterol-sodium-s-safety-profilecompared-to-other-liver-disease-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com